molecular formula C14H22O2S2 B14317036 S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate CAS No. 111708-96-4

S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate

Cat. No.: B14317036
CAS No.: 111708-96-4
M. Wt: 286.5 g/mol
InChI Key: NIWVQMJNCYSZMN-UHFFFAOYSA-N
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Description

S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate: is an organic compound characterized by a benzene ring substituted with three methyl groups and a sulfonothioate group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the pentylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate can undergo various chemical reactions, including:

    Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzenesulfonic acid: Similar structure but lacks the pentylthio group.

    S-Butyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a butyl chain instead of a pentyl chain.

    S-Hexyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a hexyl chain instead of a pentyl chain.

Uniqueness: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate is unique due to its specific combination of a pentyl chain and a sulfonothioate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

111708-96-4

Molecular Formula

C14H22O2S2

Molecular Weight

286.5 g/mol

IUPAC Name

1,3,5-trimethyl-2-pentylsulfanylsulfonylbenzene

InChI

InChI=1S/C14H22O2S2/c1-5-6-7-8-17-18(15,16)14-12(3)9-11(2)10-13(14)4/h9-10H,5-8H2,1-4H3

InChI Key

NIWVQMJNCYSZMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCSS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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